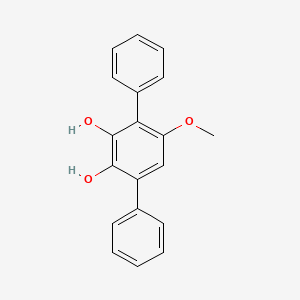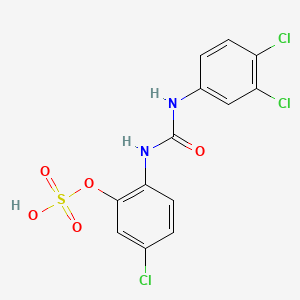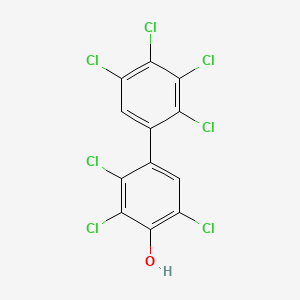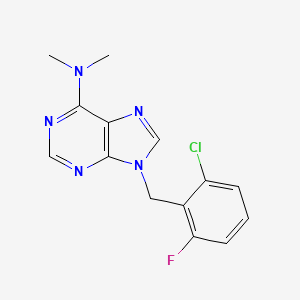
9-(2-氯-6-氟苯甲基)-6-二甲氨基嘌呤
描述
9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine is a chemical compound with the linear formula C12H9ClFN5 . It has a molecular weight of 277.69 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClFN5 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用
抗球虫活性: 该化合物对小鸡中的艾美耳氏球虫、E. acervulina 和 E. maxima 表现出显着的抗球虫活性,证明了其作为兽医寄生虫学中的一种药剂的潜力 (Matsuno, 1986).
合成研究: 专注于类似化合物合成的研究,如 9-(2-氟苯甲基)-6-甲氨基-9H-嘌呤,提供了适用于此类化合物的化学方法的见解 (Kelley & McLean, 1986).
抗病毒活性: 合成了一系列 9-苄基-6-(二甲氨基)-9H-嘌呤,包括带有 2-氯取代基的那些,并测试了它们对鼻病毒的活性,代表了一类新的抗病毒剂 (Kelley et al., 1988).
抗菌评估: 该化合物已被纳入一系列合成的嘌呤衍生物中进行抗菌评估,对各种病原体表现出显着的活性 (Tunçbilek et al., 2009).
放射性标记衍生物: 对放射性标记鸟嘌呤衍生物的研究,包括与 9-(2-氯-6-氟苯甲基)-6-二甲氨基嘌呤相关的衍生物,用于生物标志物(如 O(6)-烷基鸟嘌呤-DNA 烷基转移酶)的体内定位,证明了其在核医学中的应用 (Vaidyanathan et al., 2000).
抗惊厥剂: 已对 9-(2-氟苯甲基)-6-(烷基氨基)-9H-嘌呤作为一类抗惊厥剂进行了研究,表明其在神经药理学中的潜力 (Kelley et al., 1988).
属性
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-10(15)4-3-5-11(9)16/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTHYLLRNKJAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220367 | |
| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70091-23-5 | |
| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B1200310.png)

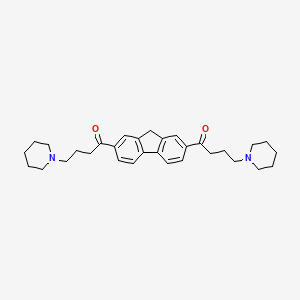


![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)

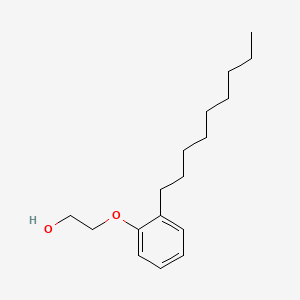
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)
